5-Bromomethyl-2-methyl-4-phenyloxazole

Nucleophilic Substitution Leaving Group Ability Organic Synthesis

Using incorrect oxazole analogs (e.g., 5-bromo-2-methyl-4-phenyloxazole) causes synthetic failure in nucleophilic displacement reactions due to poor aryl bromide leaving-group ability. 5-Bromomethyl-2-methyl-4-phenyloxazole (CAS 89149-91-7) is the exact intermediate specified in EP1486490 A1 for antidiabetic oxazole synthesis. • Patent-reproducible route: Derivatize with amines, thiols, or alkoxides to produce bioactive analogs. • S_N2-ready: Bromomethyl electrophile supports rapid parallel library synthesis under mild conditions. • Consistent LogP 3.54 benchmark for CNS SAR programs. In stock with standard pack sizes (10 mg-bulk).

Molecular Formula C11H10BrNO
Molecular Weight 252.11 g/mol
CAS No. 89149-91-7
Cat. No. B8725060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromomethyl-2-methyl-4-phenyloxazole
CAS89149-91-7
Molecular FormulaC11H10BrNO
Molecular Weight252.11 g/mol
Structural Identifiers
SMILESCC1=NC(=C(O1)CBr)C2=CC=CC=C2
InChIInChI=1S/C11H10BrNO/c1-8-13-11(10(7-12)14-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3
InChIKeyLVGYIPQRAINTMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromomethyl-2-methyl-4-phenyloxazole: Defined Heterocyclic Building Block


5-Bromomethyl-2-methyl-4-phenyloxazole (CAS 89149-91-7) is a 1,3-oxazole derivative functionalized with a bromomethyl group at C5, a methyl group at C2, and a phenyl ring at C4. Its molecular formula is C11H10BrNO and molecular weight 252.11 g/mol . The compound serves primarily as a synthetic intermediate, with the bromomethyl moiety enabling nucleophilic displacement and cross-coupling chemistries for constructing bioactive molecule libraries [1]. It is documented as a key intermediate in Takeda Chemical Industries' patent EP1486490 A1 for the synthesis of antidiabetic oxazole derivatives with hypoglycemic and insulin-sensitizing activities [2].

Why Generic Oxazole Analogs Cannot Replace This Building Block


Bromomethyl-substituted oxazoles are not interchangeable because the bromomethyl group functions as an alkylating handle, whereas directly ring-bound bromo (C–Br) substituents behave as aryl halide coupling partners [1]. This mechanistic divergence means that attempting to use 5-bromo-2-methyl-4-phenyloxazole (CAS 20662-93-5) in a nucleophilic displacement reaction requiring an alkyl bromide electrophile will fail due to the aryl bromide's poor leaving-group ability under S_N2 conditions. Additionally, the presence and exact position of substituents (C2-methyl, C4-phenyl) modulate both the electronic environment of the oxazole ring and steric accessibility at the reaction center, directly impacting yield and regioselectivity in downstream transformations [2]. Selecting an incorrectly substituted analog can therefore lead to synthetic failure, forcing re-optimization of multi-step routes.

Evidence-Based Differentiation from Key Comparators


S_N2 Reactivity: Bromomethyl vs. Aryl Bromide on the Oxazole Scaffold

The bromomethyl group (-CH_2Br) at C5 enables efficient S_N2 displacement, a reactivity mode unavailable to the 5-bromo analog (C5-Br, aryl halide). Class-level leaving-group kinetics place bromide ~10-fold more reactive than chloride in alkyl systems. While direct kinetic data for the title compound are not located, the bromomethyl group is consistently preferred over chloromethyl for substitution reactions . In contrast, 5-bromo-2-methyl-4-phenyloxazole (CAS 20662-93-5) requires palladium catalysis for coupling, representing a fundamentally different reactivity paradigm [1].

Nucleophilic Substitution Leaving Group Ability Organic Synthesis

Synthetic Utility in the Takeda Antidiabetic Patent Route

5-Bromomethyl-2-methyl-4-phenyloxazole is explicitly employed as a synthetic intermediate in EP1486490 A1 (Takeda Chemical Industries) for preparing oxazole derivatives with hypoglycemic, glucose tolerance improving, and insulin sensitivity increasing activities [1]. The patent protocol utilizes 9.2 g of the compound in a DMF reaction under ice-cooling, demonstrating scalable use in a medicinal chemistry program targeting metabolic disease [1]. In contrast, its 5-bromo analog (CAS 20662-93-5) is not cited in this patent route, and is instead employed for Suzuki couplings to generate antimicrobial oxazole libraries [2].

Antidiabetic Agents Patent Synthesis Oxazole Derivatives

Lipophilicity Differentiation for Biological Permeability

The predicted LogP for 5-bromomethyl-2-methyl-4-phenyloxazole is 3.54 . This value places the compound within the optimal lipophilicity range (LogP ~1–4) for oral bioavailability according to classical drug-likeness guidelines. In comparison, the 5-bromo analog (C10H8BrNO, MW 238.08) has a lower molecular weight and, lacking the benzylic -CH_2- spacer, is expected to exhibit lower lipophilicity (estimated LogP ~3.0–3.2 based on fragment contributions), which could alter membrane partitioning behavior in cell-based assays [1]. The phenyl ring at C4 contributes significant hydrophobicity common to both scaffolds, but the -CH_2Br group provides additional hydrophobic surface area and a distinct hydrogen-bond acceptor profile.

Lipophilicity Drug-likeness Physicochemical Properties

Precision Application Scenarios Based on Verified Differentiation


Replication and Expansion of Takeda's Antidiabetic Oxazole Series

This compound is the exact intermediate specified in EP1486490 A1 for constructing oxazole-based insulin sensitizers [1]. Medicinal chemistry teams can initiate structure-activity relationship (SAR) programs by derivatizing the bromomethyl group with amines, thiols, or alkoxides as described in the patent, producing analogs with demonstrated hypoglycemic activity. Using an alternative halogenated oxazole would necessitate complete route re-development and would not reproduce the patent-disclosed compounds [1].

Nucleophilic Displacement for Compound Library Diversification

The bromomethyl electrophile supports rapid diversification with N-, O-, and S-nucleophiles under mild conditions, enabling parallel synthesis of substituted oxazole libraries for phenotypic screening [1]. This differs fundamentally from 5-bromo analogs that require palladium catalysis and boronic acid coupling partners, making the bromomethyl compound the preferred choice for S_N2-based library production [1].

Physicochemical Optimization of CNS-Penetrant Oxazole Candidates

With a predicted LogP of 3.54, the compound sits at the upper boundary of CNS drug-likeness [1]. Research groups optimizing oxazole-based CNS therapeutics can use this intermediate to maintain elevated lipophilicity while installing polar functionality at the bromomethyl position to balance permeability and solubility. The consistent LogP benchmark aids in comparative SAR analysis across compound series [1].

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